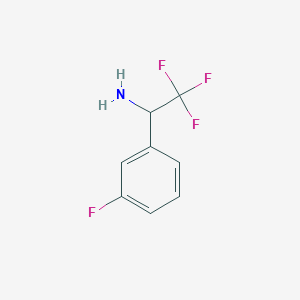

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLUZXCGYNIEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672306 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-53-8, 886368-11-2 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886368-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

An In-Depth Technical Guide to the Synthesis and Properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1] this compound, a chiral amine bearing both a trifluoromethyl group and a fluorine-substituted phenyl ring, represents a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, focusing on robust and scalable methodologies like reductive amination and asymmetric approaches. We delve into the mechanistic rationale behind these protocols, present detailed experimental procedures, and tabulate its key physicochemical properties, offering a critical resource for chemists engaged in drug discovery and process development.

Introduction: The Strategic Value of Fluorinated Amines

Chiral amines are ubiquitous functional groups in pharmaceuticals, with over 80% of all drugs and drug candidates containing at least one amine moiety.[2] When combined with fluorine, the most electronegative element, the resulting fluorinated amines exhibit unique properties. The trifluoromethyl (CF₃) group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate pKa values. A second fluorine atom on the aromatic ring further influences the electronic properties and potential metabolic fate of the molecule. Consequently, this compound serves as a critical synthon for accessing complex molecular architectures in programs targeting central nervous system disorders, infectious diseases, and oncology.[1]

Synthetic Methodologies

The primary challenge in synthesizing this compound lies in the efficient and controlled construction of the C-N bond at the stereogenic center. The principal strategies involve the transformation of the corresponding ketone, 3'-fluoro-2,2,2-trifluoroacetophenone.

Direct Reductive Amination

Reductive amination is a powerful and widely employed method for amine synthesis, proceeding via the in-situ formation and subsequent reduction of an imine or iminium ion.[3] This one-pot procedure is often preferred for its operational simplicity and high functional group tolerance.

Mechanism and Rationale: The reaction begins with the condensation of the ketone with an ammonia source (e.g., ammonium acetate) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. A selective reducing agent, present in the same pot, then reduces the iminium ion to the final amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for this transformation.[3] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder agent that reduces the protonated iminium ion much faster than it reduces the starting ketone. This selectivity prevents the competitive formation of the corresponding alcohol byproduct, leading to higher yields of the desired amine. Acetic acid is often used as a catalyst to facilitate the dehydration step and formation of the reactive iminium species.[3]

Diagram: General Workflow for Reductive Amination

Caption: High-level workflow for the synthesis of the target amine via reductive amination.

Experimental Protocol: Direct Reductive Amination

-

Reaction Setup: To a solution of 3'-fluoro-2,2,2-trifluoroacetophenone (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc) (0.2 M), add ammonium acetate (10 equiv.).[3][4]

-

Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred suspension at room temperature. A catalytic amount of acetic acid (1-2 equiv.) can be added to facilitate iminium ion formation.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel to afford the desired this compound.[4]

Asymmetric Synthesis via Sulfinamide Chiral Auxiliary

For pharmaceutical applications, obtaining a single enantiomer of the target amine is often mandatory. The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, provides a reliable and scalable method for diastereoselective synthesis.[2]

Mechanism and Rationale: This strategy involves a two-step sequence. First, the starting ketone is condensed with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinylimine. The condensation is typically promoted by a Lewis acid or a dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄). The chiral sulfinyl group then directs the subsequent reduction of the C=N bond. A hydride reagent, such as sodium borohydride, attacks the imine from the less sterically hindered face, leading to the formation of one diastereomer in excess. The final step involves the acidic cleavage of the N-S bond to release the free chiral amine.

Diagram: Asymmetric Synthesis Pathway

Caption: Stepwise pathway for asymmetric amine synthesis using a chiral sulfinamide auxiliary.

Experimental Protocol: Asymmetric Synthesis

-

Sulfinylimine Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3'-fluoro-2,2,2-trifluoroacetophenone (1.0 equiv.) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv.) in an anhydrous solvent like THF. Add Ti(OEt)₄ (2.0 equiv.) and heat the mixture to reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the formation of the sulfinylimine by TLC or ¹H NMR.

-

Diastereoselective Reduction: Cool the reaction mixture to -40 °C. Add NaBH₄ (2.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly. Stir at this temperature for 3-4 hours.

-

Workup: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NaCl. Allow the mixture to warm to room temperature and filter through a pad of Celite® to remove titanium salts.

-

Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Auxiliary Cleavage: Dissolve the crude sulfinamide intermediate in methanol and add a solution of HCl in dioxane (e.g., 4M, 3.0 equiv.). Stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to yield the desired chiral amine hydrochloride salt.[5]

Biocatalytic Asymmetric Synthesis

An increasingly important green alternative to chemical catalysis is the use of enzymes. ω-Transaminases (ω-TAs) are particularly powerful for the asymmetric synthesis of chiral amines from prochiral ketones.[6] The enzyme catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate, producing the chiral amine with typically excellent enantioselectivity. This method operates under mild aqueous conditions and can be highly efficient, though it may require process optimization to overcome substrate or product inhibition.[6]

Physicochemical and Spectroscopic Properties

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886368-11-2 | [5][7] |

| Molecular Formula | C₈H₇F₄N | [7] |

| Molecular Weight | 193.14 g/mol | [7] |

| Appearance | Varies (typically an oil or low-melting solid) | N/A |

| Hydrochloride CAS | 1185302-13-9 (general); 1391436-37-5 ((S)-enantiomer) | [1][5] |

| Hydrochloride MW | 229.60 g/mol | [8] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH-NH₂) due to coupling with the three fluorine atoms of the CF₃ group. Aromatic protons will appear as complex multiplets in the aromatic region.

-

¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals: a singlet corresponding to the fluorine on the phenyl ring and a doublet for the CF₃ group, which is coupled to the adjacent methine proton.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with characteristic C-F couplings. The CF₃ carbon will appear as a quartet, and the stereogenic carbon (CH-NH₂) will also show coupling to the attached fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

Applications in Drug Development

This compound is not an end-product therapeutic itself but rather a high-value intermediate. Its structure is incorporated into more complex molecules to leverage the beneficial properties of its fluorinated motifs. The introduction of fluorine-containing groups is a proven strategy to enhance a drug candidate's metabolic stability, bioavailability, and overall efficacy.[1] This building block is particularly relevant for the development of:

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorinated groups can aid in crossing the blood-brain barrier.

-

Enzyme Inhibitors: The trifluoromethyl group can act as a stable mimic of other functional groups or participate in strong binding interactions within an enzyme's active site.

-

Anticancer and Antiviral Agents: Many modern therapeutics in these areas rely on fluorinated scaffolds for improved pharmacokinetic profiles.[1]

Conclusion

This compound is a synthetically accessible and highly valuable chiral building block for pharmaceutical research. Robust synthetic routes, particularly direct reductive amination for racemic material and asymmetric methods employing chiral auxiliaries or enzymes for enantiopure products, are well-established. The unique combination of a trifluoromethyl group and a fluorinated phenyl ring provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, underscoring its continued importance in the development of next-generation therapeutics.

References

- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | CymitQuimica. (URL: )

- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride by Alfa Chemistry. (URL: )

-

PubChem Compound Summary for CID 9773, Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. (URL: [Link])

-

PubChem Compound Summary for CID 2782362, 1-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. (URL: [Link])

- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride | Santa Cruz Biotechnology. (URL: )

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Functionalization of Organotrifluoroborates: Reductive Amination. National Center for Biotechnology Information. (URL: [Link])

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. (URL: [Link])

-

Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][9]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. (URL: [Link])

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Center for Biotechnology Information. (URL: [Link])

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem. 1996, 61, 3849-3862. (Referenced in Myers Chem 115 Handout, URL: )

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. (URL: [Link])

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. (URL: )

-

The Chemistry of 3-(Trifluoromethoxy)acetophenone: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. (URL: [Link])

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. National Center for Biotechnology Information. (URL: [Link])

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. (URL: [Link])

Sources

- 1. cas 1391436-37-5|| where to buy (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride [english.chemenu.com]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. rsc.org [rsc.org]

- 5. labshake.com [labshake.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine: A Chiral Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3][4] This guide provides a comprehensive technical overview of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine, a chiral building block that embodies the convergence of two key fluorination strategies: a trifluoromethyl group and an aromatic fluorine substituent. This compound, with its distinct stereochemistry, presents a valuable scaffold for the synthesis of novel therapeutics, particularly in the realm of neuroscience and beyond.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and potential applications.

Physicochemical Properties and Identification

(R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is a chiral primary amine that is typically available as a free base or as a hydrochloride salt for improved handling and stability.

| Property | Value | Source(s) |

| Chemical Name | (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine | N/A |

| CAS Number | 1187928-53-5 | [5][6] |

| Molecular Formula | C₈H₇F₄N | [6] |

| Molecular Weight | 193.14 g/mol | [6] |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not explicitly reported; estimated to be in the range of 180-200 °C | Inferred from related structures |

| Melting Point | Not explicitly reported for the free base | N/A |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

| Hydrochloride Salt CAS | 1185302-13-9 | [7][8][9] |

| Hydrochloride Salt MW | 229.60 g/mol | [9] |

The Scientific Rationale: Strategic Fluorination in Drug Design

The presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring of this ethanamine derivative is a deliberate design choice aimed at modulating its biological properties.

-

The Trifluoromethyl Group (CF₃): This strongly electron-withdrawing group can significantly impact a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Its lipophilicity can enhance membrane permeability and, consequently, bioavailability. Furthermore, the CF₃ group can influence the pKa of the neighboring amine, making it less basic and potentially altering its interaction with biological targets.

-

The Aromatic Fluorine Atom: The substitution of a hydrogen atom with fluorine on the phenyl ring can lead to more favorable interactions with protein targets through the formation of hydrogen bonds or dipole-dipole interactions. It can also influence the overall electronic properties of the aromatic ring, which can be crucial for binding affinity and selectivity.[1][2][3] The introduction of fluorine into the phenethylamine nucleus has been shown to greatly impact the psychoactivity of these compounds, with effects ranging from marked loss to enhancement and prolongation.[1]

Asymmetric Synthesis: A Pathway to Enantiopurity

The biological activity of chiral amines is often enantiomer-dependent. Therefore, the stereoselective synthesis of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is of paramount importance. A robust and well-established method for the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines involves the diastereoselective addition of an organometallic reagent to a chiral sulfinylimine.[10]

Representative Experimental Protocol: Asymmetric Synthesis

This protocol describes a general and highly diastereoselective method for the synthesis of chiral 1-aryl-2,2,2-trifluoroethylamines.

Step 1: Formation of the Chiral N-(2,2,2-trifluoroethylidene)sulfinamide Intermediate

The initial step involves the condensation of a chiral tert-butanesulfinamide with trifluoroacetaldehyde.

-

To a solution of (S)-tert-butanesulfinamide in an anhydrous solvent (e.g., dichloromethane), add an equimolar amount of trifluoroacetaldehyde hydrate.

-

Add a Lewis acid catalyst, such as titanium(IV) ethoxide, and stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC or GC-MS.

-

The resulting N-(2,2,2-trifluoroethylidene)sulfinamide is often used in the next step without further purification.[10]

Step 2: Diastereoselective Aryl Addition

The key stereochemistry-defining step is the addition of an organometallic reagent derived from 1-bromo-3-fluorobenzene to the chiral sulfinylimine.

-

Prepare the Grignard reagent (3-fluorophenylmagnesium bromide) or the organolithium reagent (3-fluorophenyllithium) from 1-bromo-3-fluorobenzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

-

Cool the solution of the N-(2,2,2-trifluoroethylidene)sulfinamide to a low temperature (typically -78 °C).

-

Slowly add the freshly prepared organometallic reagent to the sulfinylimine solution. The stereochemical outcome is directed by the chiral sulfinyl group.

-

After the addition is complete, allow the reaction to proceed at low temperature until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Deprotection to Yield the Final Amine

The final step is the removal of the chiral auxiliary to afford the desired primary amine.

-

Dissolve the purified N-sulfinylethanamine in a suitable solvent such as methanol or dioxane.

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the mixture at room temperature until the deprotection is complete.

-

The product can be isolated as the hydrochloride salt by precipitation or after removal of the solvent. The free base can be obtained by neutralization with a suitable base.

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is critical for its application in drug development. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

The separation of the (R)- and (S)-enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of chiral amines.

Representative Chiral HPLC Method:

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized. |

| Additives | A small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase to improve peak shape and resolution of amines. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Rationale for Method Design:

-

Chiral Stationary Phase: The CSP provides a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

-

Mobile Phase: The non-polar/polar mobile phase system allows for the elution of the compound from the column. The ratio of the solvents is a critical parameter for optimizing the separation.

-

Basic Additive: Primary amines can interact strongly with residual acidic sites on the silica support of the CSP, leading to poor peak shape. The addition of a small amount of a competing base like DEA or TEA masks these sites and improves chromatography.

Safety and Handling

Based on the Safety Data Sheet (SDS) for (R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine, the following safety precautions should be observed.[5]

-

Hazard Identification: The compound is likely to be classified as a skin and eye irritant. It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

While specific therapeutic applications of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine are not extensively documented in publicly available literature, its structural motifs are highly relevant to modern drug discovery. The 2-phenethylamine scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, including neurotransmitters and their analogs.[11]

The strategic placement of fluorine atoms suggests that this compound is a valuable building block for the synthesis of:

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluorinated groups could facilitate blood-brain barrier penetration, making it a candidate for the development of drugs targeting CNS disorders.

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can form strong interactions with enzyme active sites.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental stability of agrochemicals.

The development of this and similar fluorinated chiral amines is driven by the continuous need for novel molecular entities with improved drug-like properties.

Conclusion

(R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine stands as a testament to the power of strategic fluorination in the design of high-value chemical entities. Its unique combination of a chiral center, a trifluoromethyl group, and an aromatic fluorine atom makes it a highly attractive building block for the synthesis of next-generation pharmaceuticals and other bioactive molecules. A thorough understanding of its properties, a robust synthetic strategy to access it in an enantiopure form, and reliable analytical methods for its quality control are essential for unlocking its full potential in research and development. As the demand for more effective and safer drugs continues to grow, the importance of chiral, fluorinated building blocks like (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine will undoubtedly continue to rise.

References

-

Fluorine in psychedelic phenethylamines. PubMed - NIH. (URL: [Link])

-

Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. PubMed. (URL: [Link])

-

Substituted 1,1,1-Triaryl-2,2,2-Trifluoroethanes and Processes for their Synthesis. NASA Technical Reports Server (NTRS). (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry. PubMed. (URL: [Link])

-

The 1,1,1-triaryl-2,2,2-trifluoroethanes and process for their synthesis. NASA Technical Reports Server (NTRS). (URL: [Link])

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Syntheses. (URL: [Link])

-

Safety Data Sheet. Kishida Chemical Co.,Ltd. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. (URL: [Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. (URL: [Link])

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (URL: [Link])

-

Chiral HPLC Separations. Phenomenex. (URL: [Link])

-

2,2,2-Trifluoroethyl Chlorooxoacetate--Universal Reagent for One-Pot Parallel Synthesis of N(1)-Aryl-N(2)-alkyl-Substituted Oxamides. PubMed. (URL: [Link])

-

Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. PubMed. (URL: [Link])

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanaMine - Safety Data Sheet [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. labshake.com [labshake.com]

- 9. scbt.com [scbt.com]

- 10. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the structural analogues of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine, a chiral fluorinated phenylethylamine derivative of significant interest in medicinal chemistry and drug discovery. We will delve into the synthetic strategies for accessing these molecules, with a particular focus on asymmetric methodologies that yield enantiopure compounds. Furthermore, this guide will explore the nuanced structure-activity relationships (SAR) that emerge from systematic modifications of the core scaffold. The strategic introduction of fluorine atoms and a trifluoromethyl group imparts unique physicochemical and pharmacological properties, which will be discussed in the context of their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these fascinating molecules.

Introduction: The Significance of Fluorinated Phenylethylamines

Phenylethylamines represent a broad class of neuroactive compounds, with members ranging from endogenous neurotransmitters to potent pharmaceuticals.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has become a powerful strategy in modern drug design to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity.[2] The trifluoromethyl group (-CF3), in particular, is a key pharmacophore that can significantly enhance a compound's potency and bioavailability.[3]

(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine stands as a prime example of a molecule where the strategic placement of fluorine atoms creates a chiral center with the potential for stereospecific interactions with biological targets. This guide will explore the landscape of its structural analogues, examining how modifications to the phenyl ring and the ethylamine side chain influence their chemical and biological properties.

Asymmetric Synthesis of Chiral 1-Aryl-2,2,2-trifluoroethylamines

The cornerstone of any investigation into chiral molecules is the ability to synthesize them in an enantiomerically pure form. For 1-aryl-2,2,2-trifluoroethylamines, several asymmetric synthetic routes have been developed. One of the most robust and widely employed methods involves the diastereoselective addition of organometallic reagents to chiral N-sulfinyl imines.

Key Synthetic Strategy: Diastereoselective Addition to N-tert-Butanesulfinylimine

This approach leverages the chiral auxiliary, (S)- or (R)-N-tert-butanesulfinamide, to direct the stereochemical outcome of the nucleophilic addition of an aryl group to the imine derived from trifluoroacetaldehyde. The subsequent cleavage of the sulfinyl group affords the desired chiral amine with high enantiomeric excess.

Below is a detailed, representative protocol for the synthesis of the parent compound, (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride.

Experimental Protocol: Synthesis of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride

Step 1: Formation of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

-

To a solution of (S)-N-tert-butanesulfinamide (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) is added trifluoroacetaldehyde hydrate (1.2 eq).

-

Anhydrous magnesium sulfate (2.0 eq) is added as a dehydrating agent.

-

The reaction mixture is stirred at room temperature for 12-18 hours until the formation of the imine is complete, as monitored by TLC or 1H NMR.

-

The reaction mixture is filtered to remove the magnesium sulfate, and the solvent is removed under reduced pressure. The crude imine is used in the next step without further purification.

Step 2: Diastereoselective Arylation

-

In a separate flask, 1-bromo-3-fluorobenzene (1.2 eq) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to generate the 3-fluorophenyllithium reagent.

-

A solution of the crude 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide from Step 1 in anhydrous THF is added dropwise to the aryllithium solution at -78 °C.

-

The reaction is stirred at -78 °C for 3-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfinamide adduct.

Step 3: Deprotection to the Free Amine Hydrochloride

-

The crude sulfinamide adduct is dissolved in methanol (5 mL/mmol).

-

A solution of hydrochloric acid in methanol (e.g., 4 M HCl in dioxane or methanolic HCl, 3.0 eq) is added to the solution.

-

The mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride as a white solid.

Structural Analogues and Structure-Activity Relationships (SAR)

The core scaffold of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine offers several points for structural modification to probe the SAR. The primary areas for modification include:

-

Position of the fluorine substituent on the phenyl ring: Moving the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position).

-

Nature of the substituent on the phenyl ring: Replacing the fluorine with other electron-withdrawing or electron-donating groups.

-

Modifications to the amine group: N-alkylation or N-acylation.

Impact of Phenyl Ring Substitution

The electronic and steric properties of the substituent on the phenyl ring can profoundly influence the biological activity of these analogues. For instance, in the context of monoamine transporter inhibition, the position of the fluorine atom can dictate the selectivity towards dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Table 1: Hypothetical Comparative Biological Activity of Fluorinated Analogues

| Compound | Phenyl Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Parent | 3-Fluoro | 150 | 80 | 2500 |

| Analogue 1 | 2-Fluoro | 250 | 120 | 1800 |

| Analogue 2 | 4-Fluoro | 80 | 50 | 500 |

| Analogue 3 | 3-Chloro | 120 | 70 | 2800 |

| Analogue 4 | 3-Methoxy | 400 | 250 | 5000 |

Disclaimer: The data in this table is a hypothetical representation based on general trends observed in the literature for phenethylamine derivatives and is intended for illustrative purposes to demonstrate potential SAR trends.

From this hypothetical data, we can infer several SAR trends:

-

Para-substitution (Analogue 2) appears to enhance potency at all three transporters, with a notable increase in SERT affinity compared to the meta-substituted parent compound. This is a known phenomenon where para-fluorination can shift the activity profile towards a more serotonergic compound.

-

Ortho-substitution (Analogue 1) may lead to a slight decrease in potency, potentially due to steric hindrance.

-

Replacing fluorine with another halogen like chlorine (Analogue 3) may result in a similar potency profile, suggesting that the electronic effect is a key driver.

-

Introducing an electron-donating group like methoxy (Analogue 4) appears to significantly decrease potency, indicating that an electron-deficient phenyl ring may be favorable for binding to these transporters.

N-Alkylation and N-Acylation

Modification of the primary amine can also have a significant impact on activity. N-methylation, for instance, can alter the compound's lipophilicity and its interaction with the binding pocket of a target protein. N-acylation introduces a larger, more polar group that can be used to probe for additional binding interactions or to modify the pharmacokinetic profile of the molecule.

Visualization of Key Concepts

Synthetic Pathway Diagram

The following diagram illustrates the key synthetic route to chiral 1-aryl-2,2,2-trifluoroethylamines.

Caption: Asymmetric synthesis of the target compound.

Conceptual Structure-Activity Relationship (SAR) Model

This diagram provides a conceptual framework for understanding the SAR of these analogues.

Caption: Key areas for SAR exploration.

Conclusion and Future Directions

The structural analogues of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine represent a rich chemical space for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path to accessing these chiral molecules with high enantiopurity. The preliminary SAR insights discussed herein highlight the profound impact of subtle structural modifications on biological activity.

Future research in this area should focus on a broader exploration of phenyl ring substituents and a more detailed investigation into the effects of N-functionalization. The synthesis and evaluation of conformationally constrained analogues could also provide valuable insights into the bioactive conformation of these molecules. As our understanding of the intricate interplay between structure and function in this class of compounds grows, so too will their potential to address unmet medical needs.

References

-

Fluorine in psychedelic phenethylamines. PubMed - NIH. [Link]

-

Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. [Link]

-

Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. ACS Publications. [Link]

-

Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block” | Organic Letters. ACS Publications. [Link]

-

Substituted phenethylamine. Wikipedia. [Link]

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]

-

Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" | Request PDF. ResearchGate. [Link]

-

Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Elibrary. [Link]

-

Details for Phenethylamines. UNODC. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of. Organic Syntheses Procedure. [Link]

-

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. PubChem. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

-

Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]

-

2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. [Link]

-

1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362. PubChem - NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Structure-Activity Relationships. Semantic Scholar. [Link]

-

Discovery of ( S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. [Link]

-

Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. [Link]

Sources

- 1. HUE053098T2 - 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds and methods of their use - Google Patents [patents.google.com]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fluorine in the Bioactivity of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine, a molecule featuring two distinct fluorine motifs: a trifluoromethyl group and a single fluorine atom on the phenyl ring. By dissecting the individual and synergistic contributions of these fluorinated substituents, we will explore their profound impact on the compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This document serves as a technical resource for researchers and drug development professionals, offering insights into the rational design of fluorinated compounds and providing detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Strategic Advantage of Fluorine in Drug Design

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it an invaluable tool for fine-tuning the characteristics of drug candidates.[1][2] Its introduction can significantly alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[3][4] In this compound, the presence of both a trifluoromethyl (CF3) group and a fluoroaryl moiety creates a compelling case study for the multifaceted roles of fluorine in shaping bioactivity. The phenethylamine scaffold is a well-established pharmacophore for central nervous system (CNS) targets, and its fluorination can lead to compounds with enhanced therapeutic potential.[5]

This guide will first deconstruct the individual contributions of the trifluoromethyl group and the 3-fluoro substituent to the molecule's overall profile. We will then propose a plausible bioactivity profile based on its structural similarity to known psychoactive phenethylamines and provide a comprehensive suite of experimental protocols to validate this hypothesis.

The Dual-Fluorine Advantage: Deconstructing the Bioactive Contributions

The bioactivity of this compound is a product of the interplay between its two fluorine-containing motifs.

The Trifluoromethyl Group: A Metabolic Shield and Potency Enhancer

The trifluoromethyl group is a powerful modulator of molecular properties.[6] Its primary roles in this context are:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This "metabolic shielding" can increase the compound's half-life and bioavailability.

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting drugs.[6]

-

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the proximal amine, reducing its basicity.[8] This can influence the compound's ionization state at physiological pH, affecting its interaction with receptors and transporters.

-

Enhanced Binding Affinity: The CF3 group can participate in favorable interactions within a protein's binding pocket, including hydrophobic and electrostatic interactions, potentially increasing the compound's affinity for its target.[6]

The 3-Fluoro Substituent: Fine-Tuning Receptor Interactions and Selectivity

The single fluorine atom on the phenyl ring provides a more subtle but equally important level of modulation:

-

Altered Electronic Profile: The electronegativity of the fluorine atom alters the electron distribution of the aromatic ring, which can influence cation-π and other non-covalent interactions with receptor residues.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target.[9]

-

Metabolic Blocking: Similar to the CF3 group, the aromatic fluorine can block a potential site of metabolic oxidation on the phenyl ring.

-

Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom, and in some cases, a hydroxyl group, allowing for the exploration of structure-activity relationships without drastic steric changes.

The interplay of these two fluorine motifs is expected to result in a compound with a unique pharmacological profile, characterized by enhanced metabolic stability, CNS penetration, and specific interactions with its biological targets.

Hypothesized Bioactivity Profile and Experimental Validation

Based on its structural similarity to fluorinated amphetamines and other phenethylamines, we hypothesize that this compound interacts with monoamine systems in the CNS.[10][11] Specifically, we propose that it may act as an inhibitor of monoamine transporters (for dopamine, norepinephrine, and serotonin) and may also exhibit activity at serotonin receptors. Furthermore, its structure suggests a potential for interaction with monoamine oxidases (MAO).

To validate this hypothesized profile, a series of in vitro experiments are necessary. The following sections provide detailed protocols for the synthesis and comprehensive biological characterization of this compound.

Synthesis of this compound

A plausible synthetic route for the target compound is via the reductive amination of 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one.[1][12]

-

Reaction Setup: To a solution of 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic route to the target compound.

In Vitro Pharmacological Evaluation

A comprehensive in vitro evaluation is crucial to determine the bioactivity of the synthesized compound.

A radioligand binding assay will be used to determine the affinity of the compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[13]

-

Membrane Preparation: Utilize membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands:

-

DAT: [³H]-WIN 35,428

-

NET: [³H]-Nisoxetine

-

SERT: [³H]-Citalopram

-

-

Assay Procedure:

-

In a 96-well plate, combine membrane homogenate, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

-

Incubate at room temperature for 60-90 minutes.

-

-

Termination and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters pre-soaked in polyethyleneimine.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate IC50 values by non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Caption: Workflow for monoamine transporter binding assay.

To determine if the compound is an inhibitor or a substrate of the monoamine transporters, a functional uptake assay is performed.[14]

-

Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT, grown to confluence in 96-well plates.

-

Assay Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

-

Radiolabeled Substrates:

-

DAT: [³H]-Dopamine

-

NET: [³H]-Norepinephrine

-

SERT: [³H]-Serotonin

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Detection:

-

Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Given the prevalence of 5-HT2A receptor activity among phenethylamines, assessing the compound's affinity for this receptor is warranted.[15][16][17]

-

Membrane Preparation: Use membranes from cells expressing the human 5-HT2A receptor or from rat frontal cortex.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Ketanserin.

-

Assay Procedure: Follow the general procedure for radioligand binding assays as described in section 3.2.1, using 10 µM spiperone for non-specific binding.

-

Data Analysis: Calculate IC50 and Ki values.

To investigate potential interactions with metabolic enzymes, an MAO inhibition assay is performed for both MAO-A and MAO-B isoforms.[18]

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C.

-

Stop the reaction and measure the formation of the fluorescent product, 4-hydroxyquinoline, using a fluorescence plate reader.

-

-

Data Analysis: Determine the IC50 values for the inhibition of MAO-A and MAO-B.

Physicochemical Property Determination

Understanding the physicochemical properties of the compound is essential for interpreting its biological data.

The octanol-water partition coefficient (LogP) will be determined to quantify the compound's lipophilicity.

-

Preparation: Prepare a solution of the compound in octanol-saturated water or water-saturated octanol.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases and shake vigorously to allow for partitioning.

-

Separation: Centrifuge the mixture to separate the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

The pKa of the primary amine will be determined to understand its ionization state at physiological pH.[8][19]

-

Solution Preparation: Dissolve a known amount of the compound in water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Data Presentation and Interpretation

The data generated from the proposed experiments should be organized for clear interpretation.

Table 1: Summary of In Vitro Bioactivity and Physicochemical Properties

| Parameter | Value |

| Monoamine Transporter Affinity (Ki, nM) | |

| DAT | |

| NET | |

| SERT | |

| Monoamine Uptake Inhibition (IC50, nM) | |

| DAT | |

| NET | |

| SERT | |

| 5-HT2A Receptor Affinity (Ki, nM) | |

| MAO Inhibition (IC50, nM) | |

| MAO-A | |

| MAO-B | |

| Physicochemical Properties | |

| LogP | |

| pKa |

Conclusion

The dual fluorination strategy in this compound presents a compelling example of how fluorine can be utilized to modulate the properties of a CNS-active scaffold. The trifluoromethyl group is anticipated to confer metabolic stability and enhance lipophilicity, while the 3-fluoro substituent is expected to fine-tune receptor interactions. The proposed experimental workflow provides a robust framework for the synthesis and comprehensive in vitro characterization of this and similar fluorinated compounds. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- Benchchem. (2025). Application Notes: 5-HT2A Antagonist Radioligand Binding Assay.

- Organic Letters. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.

- Organic Letters. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.

- ResearchGate. (n.d.). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.

- Wikipedia. (n.d.). 4-Fluoroamphetamine.

- Grokipedia. (n.d.). 2-Fluoroamphetamine.

- PubMed. (2016). Potent and Selective Monoamine Oxidase-B Inhibitory Activity: Fluoro- vs.

- PubMed. (1985).

- Wikipedia. (n.d.). 2-Fluoroamphetamine.

- ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine.

- Wiley Online Library. (2007). Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and α‐Amino Esters.

- PubMed. (2012). Fluorine in psychedelic phenethylamines.

- PubMed Central. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- ACS Publications. (n.d.). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs).

- PubMed. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Grokipedia. (n.d.). 2-Fluoromethamphetamine.

- PubMed. (n.d.). Serotonin receptor affinities of psychoactive phenalkylamine analogues.

- PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A)

- PubMed Central. (2020).

- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.

- National Institutes of Health. (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR.

- MySkinRecipes. (n.d.). (S)-2,2,2-Trifluoro-1-phenylethanamine.

- Benchchem. (2025). Application Notes and Protocols for Radioligand Binding Assay Using Nantenine.

- ResearchGate. (n.d.).

- PubMed. (n.d.). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists.

- N.A. (n.d.). Protocol of Real Time Viability Assay Using Hek293 Cell Line.

- PubMed Central. (2020).

- PubMed Central. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.

- PubMed Central. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- ResearchGate. (n.d.).

- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.

- ResearchGate. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR.

- USD RED. (n.d.). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking.

- PubMed. (2008).

- PubMed Central. (2025).

- PubMed Central. (2022).

- DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- ResearchGate. (n.d.). Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells....

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ACS Publications. (2020).

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Organic Chemistry Portal. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-2,2,2-Trifluoro-1-phenylethanamine [myskinrecipes.com]

- 5. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potent and Selective Monoamine Oxidase-B Inhibitory Activity: Fluoro- vs. Trifluoromethyl-4-hydroxylated Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Within the arsenal of fluorinated synthons, chiral amines stand out for their prevalence in bioactive molecules.[3] This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine, a chiral building block of increasing significance. We will delve into its synthesis, chiral resolution, and diverse applications, highlighting the underlying principles that make it a valuable asset in the design and synthesis of novel therapeutics. The discussion will be grounded in practical methodologies and mechanistic insights, aiming to equip researchers with the knowledge to effectively leverage this versatile building block in their drug discovery programs.

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly influence their conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][4] The trifluoromethyl group (-CF3), in particular, is a bioisostere of the ethyl and isopropyl groups but with a significantly different electronic profile. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6] When combined with a chiral amine, as in the case of this compound, the resulting scaffold offers a unique combination of stereochemical definition and desirable physicochemical properties, making it an attractive starting point for the synthesis of complex and potent drug candidates.[7]

Physicochemical Properties and Stereoelectronic Profile

The presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring of this compound creates a unique stereoelectronic landscape. The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly lowers the basicity of the amine compared to its non-fluorinated counterparts. This modulation of pKa can be crucial for optimizing a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The fluorine atom at the 3-position of the phenyl ring further influences the molecule's electronic distribution and can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Synthesis and Chiral Resolution: Accessing Enantiopure Amines

The efficient and stereoselective synthesis of chiral amines is a critical challenge in organic chemistry and drug development.[3] Several strategies can be employed to obtain enantiomerically pure this compound.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant and atom-economical approach to chiral amines. Key methodologies include:

-

Enzymatic Transamination: Biocatalysis using ω-transaminases has emerged as a powerful tool for the asymmetric synthesis of chiral amines.[8] This method involves the conversion of a prochiral ketone, 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone, into the desired chiral amine using an amine donor. The high enantioselectivity and mild reaction conditions make this a highly attractive and sustainable approach.[8]

-

Catalytic Asymmetric Protonation: Chiral Brønsted acids can be used to catalyze the enantioselective synthesis of vicinal fluoroamines through the asymmetric protonation of a prochiral enamine intermediate.[9] This method allows for the creation of the C-F stereocenter with high enantioselectivity.[9]

Chiral Resolution of Racemic Mixtures

Classical resolution of a racemic mixture remains a widely used and robust method for obtaining single enantiomers.

-

Diastereomeric Crystallization: This technique relies on the reaction of the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts.[10][11] These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[10] Subsequent liberation of the free amine from the separated diastereomeric salt yields the desired enantiomer.

Experimental Protocol: Diastereomeric Crystallization

-

Salt Formation: Dissolve the racemic this compound and a sub-stoichiometric amount (typically 0.5 equivalents) of a chiral resolving agent (e.g., L-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with gentle heating to achieve complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous solution of a strong base (e.g., NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. While often more costly and less scalable than crystallization-based methods, it can be an effective option, particularly for smaller quantities or when suitable resolving agents cannot be identified. The choice of the chiral stationary phase is critical for achieving successful separation.

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of this compound.

Applications in Asymmetric Synthesis and Drug Design

The enantiomers of this compound serve as valuable chiral building blocks for the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to introduce a defined stereocenter and a fluorinated motif in a single step.

Synthesis of Chiral Ligands and Catalysts

Chiral amines are frequently incorporated into ligands for asymmetric catalysis. The defined stereochemistry of this compound can be used to create a chiral environment around a metal center, enabling highly enantioselective transformations.

Incorporation into Bioactive Scaffolds

The primary application of this chiral building block is its direct incorporation into the structure of drug candidates. The amine functionality provides a convenient handle for further synthetic elaboration, such as amide bond formation, reductive amination, or N-alkylation, to construct more complex molecular architectures.

Table 1: Representative Examples of Bioactive Molecules Derived from Fluorinated Chiral Amines

| Compound Class | Therapeutic Area | Role of the Fluorinated Chiral Amine |

| TRPV1 Antagonists | Analgesia | Forms a key part of the pharmacophore, contributing to receptor binding and favorable pharmacokinetic properties.[12] |

| Dopamine D3 Receptor Antagonists | Neurological Disorders | The chiral center and fluorine substituents are crucial for potent and selective receptor binding.[13] |

| Kinase Inhibitors | Oncology | The fluorinated moiety can enhance metabolic stability and improve cell permeability.[8] |

Synthetic Pathway for Incorporation into a Drug Scaffold

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Catalytic Enantioselective Synthesis of Heterocyclic Vicinal Fluoroamines by Using Asymmetric Protonation: Method Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. onyxipca.com [onyxipca.com]

- 12. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets for derivatives of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for Novel 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Derivatives

Introduction

The chemical scaffold this compound presents a compelling starting point for novel therapeutic development. As a derivative of phenethylamine, its core structure is analogous to endogenous neurotransmitters and numerous clinically successful pharmaceuticals. The strategic incorporation of fluorine atoms—a trifluoromethyl group on the ethylamine chain and a fluorine on the phenyl ring—is a deliberate design choice intended to enhance key pharmacological properties. These modifications can significantly increase metabolic stability by blocking sites of oxidation, improve binding affinity to protein targets through favorable electrostatic interactions, and enhance blood-brain barrier permeability.

This guide, from the perspective of a Senior Application Scientist, eschews a generic overview in favor of a focused exploration of three high-potential, mechanistically distinct therapeutic targets. The selection of these targets is not arbitrary; it is a hypothesis-driven approach grounded in the structural alerts of the core molecule. We will dissect the rationale for investigating each target, provide detailed, field-tested protocols for experimental validation, and illustrate the underlying biological pathways. Our objective is to provide drug development professionals with a rigorous, actionable framework for elucidating the therapeutic promise of this chemical series.

The three proposed avenues of investigation are:

-

Monoamine Oxidase A (MAO-A) Inhibition: A classic, well-validated target for neuropsychiatric disorders, leveraging the compound's foundational phenethylamine structure.

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A novel G protein-coupled receptor (GPCR) target that directly binds endogenous phenethylamines, offering a new modality for modulating monoaminergic systems.

-

Voltage-Gated Sodium Channel (Nav1.7) Blockade: An innovative approach targeting a key channel in pain signaling, exploring the potential for the compound's specific physicochemical properties to confer potent and selective channel blockade.

Section 1: Monoamine Oxidase A (MAO-A) Inhibition - A Classic Target for Neuropsychiatric Disorders

Rationale for Targeting MAO-A

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, primarily serotonin, norepinephrine, and dopamine.[][2] Elevated MAO-A activity is strongly implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders, as it leads to a depletion of these crucial neurotransmitters in the synaptic cleft.[3][4] Consequently, inhibiting MAO-A has been a cornerstone of antidepressant therapy for decades.[5]

The rationale for prioritizing MAO-A as a potential target for derivatives of this compound is rooted in its structural similarity to both the natural substrates of MAO and known inhibitors.[6] The phenethylamine backbone is a classic pharmacophore for MAO inhibitors. The strategic fluorination present in this series may offer advantages in potency, selectivity over the MAO-B isoform, and an improved pharmacokinetic profile, potentially mitigating the side effects associated with older, irreversible MAOIs.[7]

Signaling Consequences of MAO-A Inhibition

The mechanism is direct: by inhibiting MAO-A within the presynaptic neuron, the enzymatic breakdown of monoamines is prevented. This leads to an increased cytosolic concentration of neurotransmitters like serotonin and norepinephrine, which are then available for packaging into synaptic vesicles.[][8] Upon neuronal firing, more neurotransmitter is released into the synaptic cleft, enhancing signaling to the postsynaptic neuron. This elevation of monoamines is believed to be the primary driver of the therapeutic effects seen in depression and anxiety.[4]

Experimental Validation Workflow